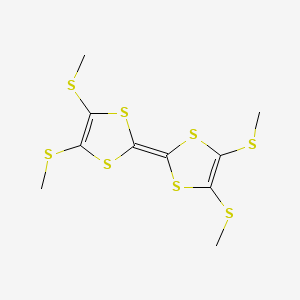

Tetrakis(methylthio)tetrathiafulvalene

描述

Tetrakis(methylthio)tetrathiafulvalene is an organic compound with the molecular formula C10H12S8. It is a derivative of tetrathiafulvalene, a well-known electron donor in the field of organic electronics. This compound is characterized by the presence of four methylthio groups attached to the tetrathiafulvalene core, which enhances its electron-donating properties and stability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(methylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with methylthiolating agents. One common method is the reaction of tetrathiafulvalene with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

化学反应分析

Redox Reactivity

TMT-TTF exhibits multi-step redox activity due to its tetrathiafulvalene (TTF) core. Cyclic voltammetry (CV) reveals two quasi-reversible oxidation peaks at E₁ = +0.32 V and E₂ = +0.68 V (vs. Fc⁺/Fc) .

| Oxidation State | λₘₐₓ (nm) | Bond Length (S–S, Å) | Ref. |

|---|---|---|---|

| Neutral | 369 | 1.726–1.740 | |

| Radical cation | 480 | 1.704–1.726 | |

| Dication | 540 | 1.385–1.412 |

Chemical oxidation with [Fc][BArF₄] (ferrocenium borate) generates stable radical cations ([TMT-TTF]⁺) and dications ([TMT-TTF]²⁺), characterized by EPR spectroscopy (g = 2.008) and UV-Vis absorption .

Transmetalation Reactions

TMT-TTF serves as a ligand for transition metals. Transmetalation with Ni(II) or Pd(II) precursors yields bimetallic complexes:

These complexes exhibit redox-dependent conductivity and stacking interactions (e.g., π–π distances of 3.4–3.7 Å) .

Coordination Chemistry

TMT-TTF forms coordination polymers with Ag(I):

- Reaction with Ag(CF₃SO₃) in acetonitrile produces [Ag(TMT-TTF)(CF₃SO₃)]ₙ, a 1D polymer with Ag–S bond lengths of 2.50–2.54 Å .

- Iodine doping transforms the polymer into a semiconductor (σ = 10⁻³ S·cm⁻¹) .

Solvent-Dependent Rearrangement

In tetrahydrofuran (THF), TMT-TTF undergoes a novel rearrangement to form tetrakis(methylthio)bis(vinylenedithio)tetrathiafulvalene (TMTVT), a 12-sulfur derivative with enhanced conductivity .

| Condition | Product | Conductivity (S·cm⁻¹) | Ref. |

|---|---|---|---|

| THF | TMTVT | 10⁻² (doped with I₂) | |

| Et₂O | TMT-TTF | Insulator |

科学研究应用

Organic Conductors

Tetrakis(methylthio)tetrathiafulvalene is primarily recognized for its role as an electron donor in organic conductors. Its ability to form mixed-stack complexes with acceptors enhances electrical conductivity. Studies have shown that TMT-TTF can be combined with acceptors like tetracyanoquinodimethane (TCNQ) to create materials that exhibit improved electrical properties. For instance, the hybridization of molecular orbitals between donors and acceptors has been reported to significantly enhance room-temperature conductivity, making TMT-TTF a valuable component in the development of organic semiconductors .

Table 1: Conductivity Properties of TMT-TTF Complexes

| Complex Composition | Room Temperature Conductivity (S/cm) | Notes |

|---|---|---|

| TMT-TTF / TCNQ | Enhanced conductivity under pressure | |

| TMT-TTF / Fluorinated TCNQ | Improved stability and conductivity |

Molecular Electronics

In molecular electronics, TMT-TTF serves as a crucial building block for constructing molecular devices. Its redox-active nature allows it to undergo reversible oxidation and reduction processes, which are essential for the functionality of molecular switches and sensors. The compound's ability to form stable radical cations and dications upon oxidation has been utilized in developing electrochemical sensors and memory devices .

Case Study: Molecular Switches

A notable application involved the use of TMT-TTF in creating redox-switchable molecular devices. Researchers demonstrated that by controlling the oxidation state of TMT-TTF, they could switch between different electronic states, allowing for potential applications in data storage and processing technologies .

Drug Delivery Systems

TMT-TTF has also been explored in the context of drug delivery systems due to its favorable biocompatibility and ability to form nanoparticles. The compound can be functionalized to enhance its solubility and interaction with biological membranes, facilitating targeted drug delivery. Recent studies have highlighted its potential in creating nanosized carriers for therapeutic agents, improving their efficacy and reducing side effects .

Table 2: Characteristics of TMT-TTF-based Drug Carriers

| Parameter | Value | Implication |

|---|---|---|

| Particle Size | 50-200 nm | Suitable for cellular uptake |

| Drug Loading Capacity | Up to 30% | Enhanced therapeutic efficacy |

| Release Profile | Sustained over 48 hours | Controlled release mechanism |

Future Perspectives

The ongoing research into this compound indicates a promising future for this compound across various fields:

- Advanced Materials : Continued exploration into hybrid materials combining TMT-TTF with other conductive polymers could lead to breakthroughs in flexible electronics.

- Biomedical Applications : The potential for TMT-TTF in smart drug delivery systems suggests opportunities for innovation in targeted therapies.

- Environmental Sensors : Given its sensitivity to redox changes, TMT-TTF could be adapted for use in environmental monitoring systems.

作用机制

The mechanism of action of tetrakis(methylthio)tetrathiafulvalene involves its ability to donate electrons. The compound interacts with molecular targets through electron transfer processes, which can lead to the formation of radical cations. These radical cations are highly conductive and can participate in various redox reactions. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .

相似化合物的比较

Tetrathiafulvalene: The parent compound, which lacks the methylthio groups, has lower electron-donating properties compared to tetrakis(methylthio)tetrathiafulvalene.

Tetrakis(ethylthio)tetrathiafulvalene: Similar to this compound but with ethylthio groups, it exhibits different solubility and electronic properties.

Bis(ethylenedithio)tetrathiafulvalene: Another derivative with ethylenedithio groups, known for its use in organic superconductors.

Uniqueness: this compound is unique due to its enhanced electron-donating properties and stability, making it a valuable compound in the field of organic electronics and materials science .

生物活性

Tetrakis(methylthio)tetrathiafulvalene (TM-TTF) is a sulfur-rich organic compound known for its unique electronic properties and potential biological activities. This article explores the biological activity of TM-TTF, focusing on its mechanisms, effects on various cell lines, and potential applications in medicine.

Chemical Structure and Properties

TM-TTF is a derivative of tetrathiafulvalene (TTF), characterized by four methylthio groups attached to its dithiole units. This modification enhances its electron-donating abilities, making it a versatile compound in both materials science and biological applications. The chemical formula for TM-TTF is .

Mechanism of Biological Activity

TM-TTF exhibits significant biological activity primarily through redox processes. The electron-donating properties of TM-TTF allow it to participate in various metabolic pathways, potentially influencing cellular functions such as:

- Cellular respiration : By interacting with mitochondrial pathways, TM-TTF can affect ATP production and overall cell viability.

- Antioxidant activity : The compound may act as a scavenger of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

- Intercalation with DNA : Due to its planar structure, TM-TTF can intercalate into DNA, which may affect gene expression and cellular replication processes .

In Vitro Studies

Recent studies have employed the MTT assay to evaluate the cytotoxicity and biological effects of TM-TTF derivatives on various human cell lines. Notably, the compound has been tested on neuroblastoma cell lines SK-N-LO and SK-N-SH, revealing promising results:

- Cytotoxicity : TM-TTF derivatives demonstrated dose-dependent cytotoxic effects, indicating their potential as therapeutic agents against cancer cells.

- Cell Viability : The MTT assay results showed a significant reduction in cell viability at higher concentrations of TM-TTF, suggesting effective anti-cancer properties .

Table 1: Summary of MTT Assay Results on SK-N-LO Cell Line

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100% |

| 10 | 85% |

| 25 | 65% |

| 50 | 40% |

| 100 | 15% |

Antifungal and Antibacterial Activity

TM-TTF has also shown notable antifungal and antibacterial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms:

- Antifungal Activity : TM-TTF derivatives have been tested against fungi such as Candida albicans, showing significant inhibition of fungal growth.

- Antibacterial Activity : The compound exhibits antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 2: Antimicrobial Activity of TM-TTF Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Staphylococcus aureus | 25 |

| Escherichia coli | 100 |

Case Studies

- Neuroblastoma Treatment : A study focused on the application of TM-TTF derivatives in treating neuroblastoma highlighted their effectiveness in reducing tumor cell viability while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Infection Control : Another case study evaluated the use of TM-TTF in combination with traditional antibiotics to enhance antimicrobial efficacy. Results indicated a synergistic effect, reducing the required dosage of antibiotics while maintaining effective microbial inhibition .

属性

IUPAC Name |

2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLXUARUONPZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348258 | |

| Record name | Tetrakis(methylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-77-0 | |

| Record name | Tetrakis(methylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。